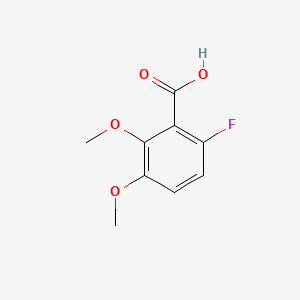

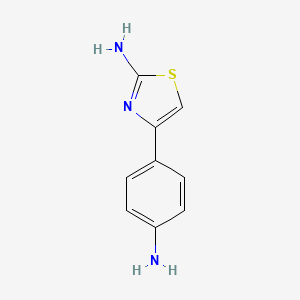

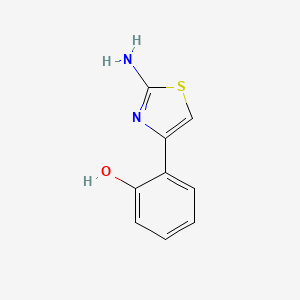

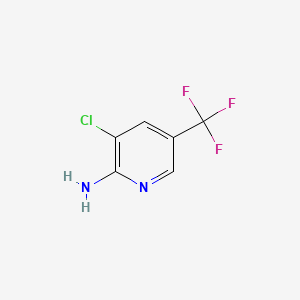

3-ethyl-4-phenyl-1H-pyrazol-5-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-ethyl-4-phenyl-1H-pyrazol-5-amine, involves several efficient and novel methodologies. One approach utilizes ultrasound-mediated condensation, offering advantages such as shorter reaction times and higher yields (Wang et al., 2011). Another method involves condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of pyrazole derivatives. Single-crystal X-ray diffraction studies have elucidated the crystal structure of related compounds, confirming molecular configurations and stabilizing interactions (Zheng et al., 2010).

Chemical Reactions and Properties

Reactions involving pyrazole derivatives can yield a variety of products, depending on the reactants and conditions. For example, reactions with amines or activated phenols can lead to different substituted pyrazolones or fused heterocycles, showcasing the versatility of these compounds (Metwally et al., 1989).

Physical Properties Analysis

The physical properties, such as melting points, crystalline structures, and solubility, of pyrazole derivatives can be significantly influenced by their molecular structure. Studies using polarized optical microscopy and single-crystal X-ray diffraction have revealed interesting phase behavior and crystalline properties (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with various reagents, are critical for their potential applications. Spectroscopic methods such as NMR and IR spectroscopy, along with theoretical studies like DFT calculations, provide insights into their electronic structures, reactivity, and intermolecular interactions (Tamer et al., 2016).

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Research by Milosevic et al. (2015) demonstrated the microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showing the utility of 1H-pyrazol derivatives in organic synthesis (Milosevic et al., 2015).

Novel Synthesis Pathways

Stanovnik et al. (2005) explored the synthesis of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, illustrating the versatility of 1H-pyrazol derivatives in creating diverse organic compounds (Stanovnik et al., 2005).

Synthesis of Pyrazolopyrimidine Derivatives

Gangurde et al. (2014) achieved the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate and utilized it for creating pyrazolopyrimidine derivatives, showcasing its role in heterocyclic chemistry (Gangurde et al., 2014).

Direcciones Futuras

The future directions for the study of “3-ethyl-4-phenyl-1H-pyrazol-5-amine” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, they could be potential candidates for the development of new therapeutic agents .

Propiedades

IUPAC Name |

5-ethyl-4-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZWOBWWNRMXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356195 | |

| Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-4-phenyl-1H-pyrazol-5-amine | |

CAS RN |

110335-22-3 | |

| Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)